PET-Mediated Fluorescence Quantum Yield Suppression: NEA vs. NAM (NBD-N,N-Dimethylamine Control Lacking Receptor)
The target compound NEA exhibits a fluorescence quantum yield (φf) that is approximately 100-fold lower than that of the control compound NAM, which contains the identical NBD fluorophore but lacks the dimethylethylenediamine receptor moiety [1]. This near-complete quenching is attributed to efficient through-space intramolecular PET from the tertiary amine donor to the NBD acceptor and is the mechanistic prerequisite for high-contrast turn-on sensing [1].
| Evidence Dimension | Fluorescence quantum yield (φf) at ~10⁻⁵ M |
|---|---|
| Target Compound Data | NEA φf ≈ 0.009 (THF), ≈ 0.007 (acetonitrile) — approximately 100-fold lower than NAM [1] |
| Comparator Or Baseline | NAM (4-dimethylamino-7-nitrobenzoxadiazole) φf = 0.9 ± 10% (THF), 0.7 ± 10% (acetonitrile) [1] |
| Quantified Difference | ~100-fold reduction in quantum yield; free energy change for PET (ΔG*) = −26.2 kcal/mol in acetonitrile [1] |
| Conditions | Tetrahydrofuran and acetonitrile solutions; coumarin 153 reference (φf = 0.89); ~10⁻⁵ M compound concentration; ambient temperature [1] |
Why This Matters
A 100-fold suppressed background signal is the essential engineering parameter enabling high signal-to-background ratios in fluorescence turn-on sensing; analogs lacking the PET-capable receptor (e.g., NAM, NBD-ED) cannot replicate this low-background state.
- [1] Ramachandram, B.; Samanta, A. J. Phys. Chem. A 1998, 102, 10579–10587. View Source
